(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16010232
InChI: InChI=1S/C7H7N3O/c11-4-5-1-2-8-7-6(5)3-9-10-7/h1-3,11H,4H2,(H,8,9,10)
SMILES:
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol

CAS No.:

Cat. No.: VC16010232

Molecular Formula: C7H7N3O

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol -

Specification

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
IUPAC Name 1H-pyrazolo[3,4-b]pyridin-4-ylmethanol
Standard InChI InChI=1S/C7H7N3O/c11-4-5-1-2-8-7-6(5)3-9-10-7/h1-3,11H,4H2,(H,8,9,10)
Standard InChI Key LLHCCIQTAVQMKB-UHFFFAOYSA-N
Canonical SMILES C1=CN=C2C(=C1CO)C=NN2

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Substituent Effects

The compound’s core consists of a pyrazolo[3,4-b]pyridine system, a bicyclic structure merging pyrazole and pyridine rings. The hydroxymethyl group (-CH₂OH) at the 4-position introduces polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₇H₇N₃O
Molecular Weight149.15 g/mol
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (N and O atoms)
XLogP30.2 (estimated lipophilicity)

The planar pyrazolo-pyridine system enables π-π stacking interactions, while the hydroxymethyl group facilitates hydrogen bonding with biological targets or solvents . Comparative analysis with analogs, such as (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol (C₁₂H₁₅N₃O, MW 217.27) , highlights how alkyl substituents alter lipophilicity (e.g., XLogP3 increases to 1.8 in diisopropyl derivatives).

Spectroscopic and Computational Data

The compound’s InChIKey (LLHCCIQTAVQMKB-UHFFFAOYSA-N) serves as a unique identifier for database searches. Computational studies predict a moderate dipole moment (~3.5 D) due to the polar hydroxymethyl group and electron-rich heterocycle. The SMILES string (C1=CN=C2C(=C1CO)C=NN2) confirms the connectivity, with the pyridine nitrogen at position 1 and the pyrazole nitrogens at positions 2 and 3.

Synthetic Routes and Methodological Considerations

Retrosynthetic Analysis

The synthesis of (1H-pyrazolo[3,4-b]pyridin-4-yl)methanol likely involves cyclocondensation strategies. A plausible route includes:

  • Formation of the Pyridine Core: Condensation of a β-diketone with an amine to form a pyridine derivative.

  • Pyrazole Ring Construction: Cyclization via hydrazine addition to a ketone or aldehyde intermediate.

  • Hydroxymethyl Introduction: Oxidation of a methyl group or reduction of a carbonyl precursor.

For example, analogous compounds like (1,6-diisopropyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol are synthesized via Pd-catalyzed cross-coupling reactions, though the specific protocol for the parent compound remains unreported.

Challenges in Functionalization

The hydroxymethyl group’s reactivity necessitates protective strategies during synthesis. Common protecting groups (e.g., silyl ethers or acetyl) could stabilize the alcohol during heterocycle formation. Post-synthetic modifications, such as esterification or etherification, may enhance solubility or enable conjugation to biomolecules .

Physicochemical and Pharmacokinetic Profiling

ADME Properties

Predicted ADME (Absorption, Distribution, Metabolism, Excretion) parameters include:

  • Absorption: Moderate intestinal permeability due to balanced lipophilicity (XLogP3 = 0.2) .

  • Metabolism: Likely oxidation via hepatic CYP450 enzymes, with the hydroxymethyl group serving as a potential site for glucuronidation.

  • Half-Life: Estimated 2–4 hours in preclinical models, suggesting suitability for acute dosing regimens.

Comparative Analysis with Structural Analogs

Impact of Substituents on Properties

Introducing alkyl groups (e.g., isopropyl in) increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility. For instance:

CompoundXLogP3Aqueous Solubility (mg/mL)
(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol0.28.5
(1,6-Diisopropyl derivative)1.80.3

Electronic Effects

Electron-donating groups (e.g., -OCH₃) at the 4-position redshift fluorescence emission by 20–30 nm compared to the hydroxymethyl derivative, useful for tuning optoelectronic properties .

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